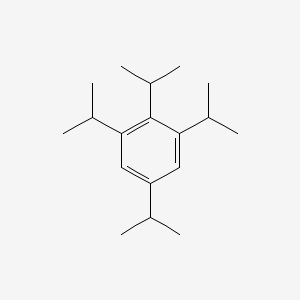

1,2,3,5-Tetraisopropylbenzene

CAS No.: 29040-93-5

Cat. No.: VC17066164

Molecular Formula: C18H30

Molecular Weight: 246.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29040-93-5 |

|---|---|

| Molecular Formula | C18H30 |

| Molecular Weight | 246.4 g/mol |

| IUPAC Name | 1,2,3,5-tetra(propan-2-yl)benzene |

| Standard InChI | InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |

| Standard InChI Key | QFVQBSPZFKZLCN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |

Introduction

Structural and Chemical Properties

Molecular Characteristics

1,3,5-Triisopropylbenzene has the molecular formula and a molecular weight of 204.35 g/mol . Its structure features a benzene core with three isopropyl groups () at the 1,3,5-positions, creating a sterically hindered environment. Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | to | |

| Boiling Point | – (lit.) | |

| Density | at | |

| Refractive Index | ||

| LogP (Octanol-Water) | at |

The compound’s low water solubility (<1 mg/mL) and high hydrophobicity () make it ideal for nonpolar applications .

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis in CDCl reveals characteristic signals:

Synthesis and Catalytic Pathways

Cobalt-Porphyrin-Mediated Synthesis

A high-yield synthesis involves cobalt(II) tetrabutylporphyrin () catalysis under inert conditions :

-

Reagents: 1-Bromo-2,4,6-triisopropylbenzene, , KOH, ethanol.

-

Conditions: , 6 hours, atmosphere.

The reaction mechanism likely proceeds via a dehydrohalogenation pathway, with facilitating C–Br bond cleavage.

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability:

-

Friedel-Crafts Alkylation: Benzene reacts with isopropyl chloride in the presence of .

-

Challenges: Over-alkylation to tetra-substituted byproducts requires precise stoichiometric control .

Applications in Material Science

Mesoporous Silica Synthesis

1,3,5-Triisopropylbenzene acts as a swelling agent and micelle expander in the synthesis of:

-

Hexagonal Mesoporous Silica (SBA-15): Enhances pore diameter to .

-

Magnetic Silica Nanoparticles: Improves colloidal stability and enzyme immobilization efficiency .

Fuel and Lubricant Additives

The compound’s high thermal stability () and low viscosity () make it suitable for:

-

Jet Fuel Stabilizers: Reduces oxidative degradation at high temperatures .

-

Synthetic Lubricants: Minimizes friction in extreme-pressure environments .

Diffusion and Kinetic Behavior in Zeolites

Zero-Length-Column (ZLC) Studies

Diffusion coefficients () for 1,3,5-triisopropylbenzene in NaY-zeolite crystals were measured under desorption conditions :

-

Activation Energy: (pseudo-value due to catalytic cracking) .

-

Anomalous Desorption: Discontinuities in desorption curves suggest percolation thresholds during propylene codiffusion .

Comparatively, 1,3-diisopropylbenzene shows intrinsic at with an activation energy of .

Emerging Research Directions

Catalytic Cracking Mechanisms

Recent studies propose that 1,3,5-triisopropylbenzene undergoes acid-catalyzed cracking in zeolites, producing diisopropylbenzene isomers and propylene . This reaction complicates diffusion measurements but opens avenues for petrochemical applications.

Hybrid Organosilica Materials

Functionalized mesoporous silicas incorporating 1,3,5-triisopropylbenzene show promise in enzyme immobilization, achieving activity retention for lipases and peroxidases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume